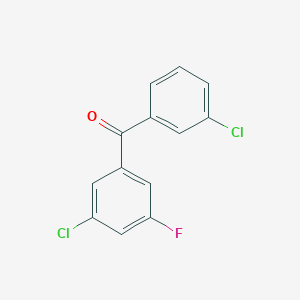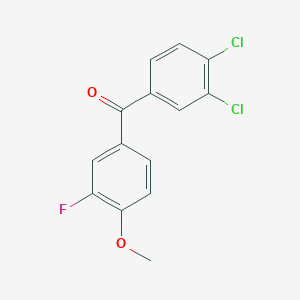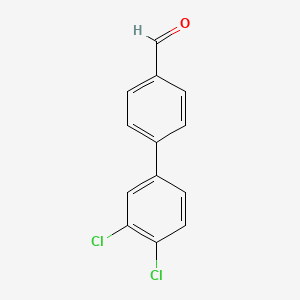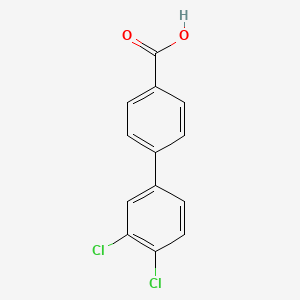
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Vue d'ensemble
Description
“4’-Trifluoromethoxy-biphenyl-4-carbaldehyde” is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “4’-Trifluoromethoxy-biphenyl-4-carbaldehyde” is 1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Trifluoromethoxy-biphenyl-4-carbaldehyde” include a molecular weight of 266.22 and a molecular formula of C14H9F3O2 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde has been used in a variety of scientific research applications. It has been used as a ligand in drug development, as a biocatalyst in organic synthesis, and as a substrate in enzyme kinetics studies. It has also been used as a model compound in studies of enzyme inhibition and enzyme-catalyzed reactions. Additionally, this compound has been used in studies of the structure and function of proteins, as well as in the development of new drugs.
Mécanisme D'action
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a compound that acts as a ligand, binding to proteins and other molecules in order to modify their structure and function. It can bind to both hydrophobic and hydrophilic sites on proteins, allowing it to interact with a wide range of molecules. Additionally, this compound can act as an inhibitor of enzymes, preventing them from performing their normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to modulate the activity of proteins, such as G-protein coupled receptors. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as to have an effect on the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, meaning it is easy to synthesize and store. Additionally, it is relatively stable, meaning it can be used in a variety of experiments. However, this compound also has some limitations. It is not water soluble, meaning it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide in order to be used in experiments. Additionally, it is a relatively large molecule, meaning it may not be able to penetrate into cells or other small structures.
Orientations Futures
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde has a wide range of potential future directions for research. It could be used to develop new drugs or to study the structure and function of proteins. Additionally, it could be used to study the mechanisms of enzyme inhibition and enzyme-catalyzed reactions, as well as to study the effects of drugs on biochemical and physiological processes. Finally, it could be used to study the effects of environmental pollutants on biological systems.
Safety and Hazards
The safety information for “4’-Trifluoromethoxy-biphenyl-4-carbaldehyde” includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCXZBOSHHAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375318 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
398156-35-9 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 398156-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)